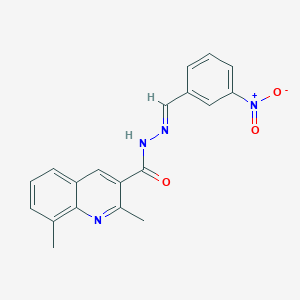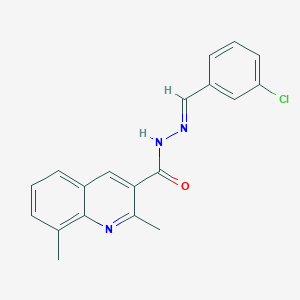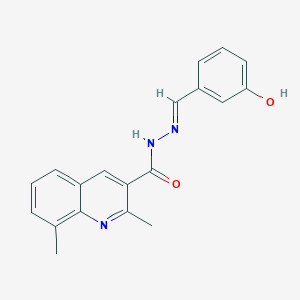![molecular formula C22H23N3O3S B306788 N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306788.png)
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as DMQDDS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, especially in the field of cancer research.
作用機序
The mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in cancer cell survival and inflammation.
Biochemical and Physiological Effects:
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to exhibit various biochemical and physiological effects. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1.
実験室実験の利点と制限
One of the main advantages of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide for lab experiments is its potent anticancer activity against various cancer cell lines. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide research. One possible direction is the development of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide analogs with improved solubility and bioavailability. Another possible direction is the investigation of the synergistic effects of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide with other anticancer agents. Furthermore, the potential use of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in combination with other therapies, such as radiation therapy and immunotherapy, should be explored. Finally, the potential use of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in other disease areas, such as neurodegenerative diseases and inflammatory diseases, should also be investigated.
Conclusion:
In conclusion, N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is a synthetic compound that has shown promising results in various scientific research studies, especially in the field of cancer research. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exhibits potent anticancer activity against various cancer cell lines and has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and induce apoptosis. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several advantages for lab experiments, including its potent anticancer activity and relative ease of synthesis. However, N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide also has limitations, such as its low solubility in aqueous solutions. There are several future directions for N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide research, including the development of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide analogs, investigation of synergistic effects with other anticancer agents, and exploration of potential use in other disease areas.
合成法
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be synthesized by the reaction of 2,8-dimethyl-4-quinoline thiol with 2,3-dimethoxybenzaldehyde and acetoacetohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder, which is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学的研究の応用
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Various studies have shown that N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and induce apoptosis.
特性
製品名 |
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide |
|---|---|
分子式 |
C22H23N3O3S |
分子量 |
409.5 g/mol |
IUPAC名 |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-5-9-17-19(11-15(2)24-21(14)17)29-13-20(26)25-23-12-16-8-6-10-18(27-3)22(16)28-4/h5-12H,13H2,1-4H3,(H,25,26)/b23-12+ |
InChIキー |
MMRSPYPDAURXKK-FSJBWODESA-N |
異性体SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC)C |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)


![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)


